trans-2-Fluorocyclopropyl)methanol
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Overview
Description
trans-2-Fluorocyclopropyl)methanol is an organic compound featuring a cyclopropyl ring substituted with a fluorine atom and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene precursor followed by fluorination and hydroxymethylation. One common method includes the use of a diazo compound and a transition metal catalyst to form the cyclopropane ring, followed by selective fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
trans-2-Fluorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl aldehydes, carboxylic acids, and substituted cyclopropyl derivatives .
Scientific Research Applications
trans-2-Fluorocyclopropyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is explored for its use in materials science, including the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and biological activity .
Comparison with Similar Compounds
trans-2-Fluorocyclopropyl)methanol can be compared with other similar compounds, such as:
[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methanol: This compound also features a cyclopropyl ring but with different substituents, leading to distinct chemical and biological properties.
Cyclopropylmethanol: Lacks the fluorine atom, resulting in different reactivity and applications.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
[(2S)-2-fluorocyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3?,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-BKLSDQPFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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